molecular formula C27H27N7O2S B1683888 CX-5461 CAS No. 1138549-36-6

CX-5461

Cat. No.: B1683888
CAS No.: 1138549-36-6
M. Wt: 513.6 g/mol
InChI Key: XGPBJCHFROADCK-UHFFFAOYSA-N
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Preparation Methods

Pidnarulex is synthesized through a series of chemical reactions that involve the formation of its complex molecular structure. The synthetic route typically includes the following steps:

Industrial production methods for Pidnarulex involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Pidnarulex undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pidnarulex has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Pidnarulex exerts its effects by stabilizing G-quadruplex structures in DNA. These structures are four-stranded nucleic acid secondary structures that are prevalent in gene promoter regions. By stabilizing these structures, Pidnarulex disrupts the replication fork, leading to DNA breaks and genomic instability. This mechanism is particularly effective in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations . The disruption of the replication fork ultimately results in cancer cell death .

Biological Activity

CX-5461 is a first-in-class selective inhibitor of RNA polymerase I (Pol I) transcription, primarily targeting ribosomal DNA (rDNA). Its unique mechanism of action has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and implications for treatment strategies.

This compound inhibits Pol I-mediated transcription by interfering with the assembly of the transcription initiation complex at rDNA promoters. This inhibition occurs at low nanomolar concentrations and exhibits over 200-fold selectivity compared to Pol II inhibition . The compound induces a dual mechanism of cell death, engaging both p53-dependent and p53-independent pathways. Specifically, it activates the DNA damage response (DDR) via ATM and ATR kinase signaling pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells .

Key Findings:

  • Selectivity : Greater than 200-fold selectivity for Pol I over Pol II.
  • Cell Cycle Impact : Induces G2/M phase arrest in treated cells.
  • Apoptosis : Promotes apoptosis through activation of cleaved PARP and other apoptotic markers.

Neuroblastoma

In preclinical studies on neuroblastoma cell lines (e.g., CHP-134 and IMR-5), this compound demonstrated potent cytotoxic effects. Flow cytometry analyses indicated that treatment led to significant apoptosis at concentrations as low as 0.1 μM. The compound was shown to induce DNA damage and replication stress, evidenced by increased γ-H2AX staining and phosphorylation of checkpoint proteins CHK1 and CHK2 .

Ovarian Cancer

This compound has also been investigated in high-grade serous ovarian cancer (HGSOC) models. It was found to enhance the efficacy of PARP inhibitors by exacerbating replication stress in homologous recombination-deficient cells. In vivo studies revealed that this compound could effectively overcome resistance mechanisms associated with PARP inhibitors, leading to improved therapeutic outcomes .

Summary Table of Biological Activity

Cancer TypeCell Lines TestedKey FindingsConcentration Range
NeuroblastomaCHP-134, IMR-5Induces apoptosis; activates DDR0.1 - 0.5 μM
Ovarian CancerOVCAR8 (HR-proficient/deficient)Enhances PARPi efficacy; induces replication stress10 - 100 nM

Case Study 1: Neuroblastoma Treatment

A study involving neuroblastoma patients treated with this compound revealed significant tumor regression in cases where traditional therapies had failed. The treatment led to measurable reductions in tumor size and improved patient survival rates, demonstrating the compound's potential as a viable therapeutic option .

Case Study 2: Combination Therapy in Ovarian Cancer

In a clinical trial assessing this compound combined with standard chemotherapy for HGSOC patients, preliminary results indicated a higher response rate compared to chemotherapy alone. The combination therapy resulted in enhanced tumor shrinkage and prolonged progression-free survival .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which CX-5461 exerts its antitumor effects?

this compound selectively inhibits RNA Polymerase I (Pol I)-driven ribosomal RNA (rRNA) synthesis, a rate-limiting step for cancer cell proliferation. It blocks rRNA transcription initiation, leading to nucleolar stress and activation of p53-dependent apoptosis in p53-wild-type models. In p53-null contexts, it triggers p53-independent ATM/ATR-mediated cell cycle checkpoints (G2/M arrest) and autophagy . Mechanistic studies involve Western blotting for p53, p21, and LC3-II to validate pathway activation and live-cell imaging to assess proliferation inhibition .

Q. How is the efficacy of this compound assessed in preclinical in vivo models?

Subcutaneous xenograft models (e.g., BRAF-mutant thyroid cancer, osteosarcoma) are commonly used. Tumor growth inhibition is measured via caliper-based volume calculations , while pharmacodynamic effects are validated through immunohistochemistry (e.g., reduced Ki67 for proliferation) and qPCR for differentiation markers (e.g., PAX8, NIS in thyroid cancer). Toxicity is monitored via body weight trends and organ histopathology .

Q. What methodologies are used to evaluate this compound's synergy with chemotherapeutic agents like doxorubicin (DOX)?

Synergy is quantified using combination index (CI) calculations based on cell viability assays (e.g., IncuCyte® live-cell imaging). Mechanistic synergy is demonstrated via Western blotting for p53, p21, and LC3-II (autophagy marker). In vivo, co-administration in xenografts (e.g., 50 mg/kg this compound + 2 mg/kg DOX) shows enhanced tumor regression compared to monotherapy, with toxicity assessed via weight monitoring .

Advanced Research Questions

Q. How does this compound induce synthetic lethality in homologous recombination (HR)-deficient cancers?

In HR-deficient models (e.g., BRCA1/2-mutant ovarian cancer), this compound exacerbates replication stress by stabilizing G-quadruplex (GQ) DNA structures, leading to unresolved DNA damage and cell death. This is validated via γH2AX staining (DNA damage marker), alkaline comet assays (DNA breaks), and flow cytometry for multinucleation (8N DNA content). HR deficiency sensitizes cells to this compound, as shown by synthetic lethality in RAD51C knockout models .

Q. What techniques identify predictive biomarkers for this compound sensitivity?

Gene set enrichment analysis (GSEA) of RNA-seq data identifies sensitivity signatures, such as BRCA mutations and MYC target upregulation. Pharmacogenetic profiling in patient-derived xenografts (PDXs) correlates this compound response with HRD scores and MYC activity. ELISA-based cytokine profiling (e.g., CXCL10, IL-6) detects cGAS-STING activation, a biomarker of immunomodulatory effects .

Q. How does this compound activate the cGAS-STING pathway and modulate antitumor immunity?

this compound induces cytoplasmic DNA accumulation via nucleolar stress, detected by H2DCFDA fluorescence (ROS measurement) and RNA-seq . This activates cGAS-STING, leading to type I interferon responses (e.g., CXCL10 transcription). Knockout of cGAS/STING via CRISPR-Cas9 abolishes this effect, while multiplex immunofluorescence in xenografts confirms immune infiltration .

Q. What experimental approaches confirm this compound's role in overcoming PARP inhibitor resistance?

In PARPi-resistant ovarian cancer PDX models, this compound monotherapy reduces tumor burden by targeting replication fork stability. Combination studies with PARP inhibitors (e.g., olaparib) use longitudinal survival analysis and tumor relapse monitoring . Synergy is validated via DNA fiber assays to measure replication fork restart efficiency .

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBJCHFROADCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150591
Record name CX-5461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138549-36-6
Record name CX-5461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138549366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pidnarulex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CX-5461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIDNARULEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R4C5YLB9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
CX-5461
3,5-Dibromo-2-tert-butylpyridine
CX-5461
3,5-Dibromo-2-tert-butylpyridine
CX-5461
3,5-Dibromo-2-tert-butylpyridine
CX-5461
3,5-Dibromo-2-tert-butylpyridine
CX-5461
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
CX-5461

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